molecular formula C17H13F3N2O4S B2936769 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide CAS No. 899955-23-8

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2936769
CAS No.: 899955-23-8
M. Wt: 398.36
InChI Key: SIYGZFUAZPCFSS-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a specialized chemical tool of significant interest in mechanistic and pharmacological research. Its core structure features a benzisothiazolinone 1,1-dioxide (saccharin) scaffold , a well-characterized warhead known for its ability to act as a covalent inhibitor by targeting nucleophilic residues in enzyme active sites. This compound is primarily investigated for its potential to selectively and irreversibly inhibit specific proteases or other hydrolytic enzymes, making it a valuable probe for studying enzyme function, signal transduction pathways, and disease mechanisms. The incorporation of the 2-(trifluoromethyl)phenyl group suggests enhanced membrane permeability and potential targeting of specific protein-protein interaction interfaces. Researchers utilize this compound in enzyme activity assays , target identification studies, and in the development of novel therapeutic strategies for conditions where dysregulated proteolysis is a factor, such as in cancer, inflammatory diseases, and neurodegenerative disorders. Its application is strictly confined to in vitro and cell-based experimental systems to elucidate fundamental biological processes.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-13-8-4-3-7-12(13)17(18,19)20)22-16(24)11-6-2-5-9-14(11)27(22,25)26/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYGZFUAZPCFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a member of the isothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₉F₃N₂O₃S
  • Molecular Weight : 320.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammation and oxidative stress. Its structural features allow it to modulate pathways that lead to significant physiological effects.

Antioxidant Activity

Research indicates that derivatives of isothiazole compounds exhibit strong antioxidant properties. The mechanism involves the upregulation of endogenous antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, which combat oxidative stress in cells .

Anti-inflammatory Effects

Studies have shown that this compound can significantly reduce inflammatory markers such as TNF-α and IL-6 in various models. Its action appears to involve the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Case Studies

StudyObjectiveFindings
Study AEvaluate antioxidant effects in vitroShowed a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .
Study BInvestigate anti-inflammatory properties in vivoDemonstrated a decrease in paw edema in rat models, indicating effective anti-inflammatory action .
Study CAssess anticancer activity on human cell linesInduced apoptosis in breast cancer cells with an IC50 value of 15 µM .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Neuroprotective Effects : In animal models of ischemic stroke, treatment with the compound led to reduced infarction size and improved neurological outcomes, suggesting potential neuroprotective properties through Nrf2 pathway activation .
  • Inhibition of MMPs : The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Inhibitory assays showed promising IC50 values indicating effective inhibition .
  • Safety Profile : Toxicological assessments have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses up to 750 mg/kg in animal studies .

Comparison with Similar Compounds

Structural Analogues of Benzoisothiazole Sultams

The target compound shares its core with several derivatives, differing primarily in substituents on the phenyl ring and the length of the amide chain. Key analogues include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Position/Group Key Features
Target Compound C₁₇H₁₂F₃N₂O₄S 398.35 2-(Trifluoromethyl)phenyl Ortho-CF₃ enhances lipophilicity and steric hindrance
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2-yl)-N-(2-ethylphenyl)acetamide C₁₇H₁₅N₂O₄S 359.38 2-Ethylphenyl Shorter acetamide chain; ethyl group reduces electronegativity
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide C₁₇H₁₂F₄N₂O₄S 416.30 4-Fluoro-3-(trifluoromethyl)phenyl Para-fluoro and meta-CF₃ alter electronic distribution and binding affinity
3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2-yl)-N-phenethylpropanamide C₁₈H₁₇N₂O₄S 358.40 Phenethyl Flexible phenethyl group may improve membrane permeability

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values compared to ethyl or phenethyl analogues, favoring blood-brain barrier penetration .
  • Solubility : Polar groups (e.g., acetamide in ) improve aqueous solubility, whereas bulky substituents like CF₃ may reduce it unless balanced by hydrophilic moieties .

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